molecular formula C17H24ClNO6 B4967740 4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine;oxalic acid

4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine;oxalic acid

Cat. No.: B4967740
M. Wt: 373.8 g/mol
InChI Key: TXEFJXPBKFSBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine; oxalic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholine ring attached to a butyl chain, which is further connected to a chloromethylphenoxy group. The addition of oxalic acid enhances its stability and solubility, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-methylphenol with butyl bromide to form 2-chloro-4-methylphenoxybutane. This intermediate is then reacted with morpholine under specific conditions to yield the desired compound. The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine; oxalic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chloromethylphenoxy group enhances its ability to interact with hydrophobic pockets in proteins, while the morpholine ring provides additional binding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Chloro-2-methylphenoxy)butyl]morpholine
  • 4-[4-(2,4-Dichlorophenoxy)butyl]morpholine
  • 4-[4-(4-Methylphenoxy)butyl]morpholine

Uniqueness

4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine; oxalic acid stands out due to its unique combination of a chloromethylphenoxy group and a morpholine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability and solubility due to the presence of oxalic acid further contribute to its uniqueness .

Properties

IUPAC Name

4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2.C2H2O4/c1-13-4-5-15(14(16)12-13)19-9-3-2-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEFJXPBKFSBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2CCOCC2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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